Sodium quinoline-5-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium quinoline-5-sulfinate: is an organosulfur compound that features a quinoline ring substituted with a sulfonate group at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium quinoline-5-sulfinate can be synthesized through the sulfonylation of quinoline derivatives. One common method involves the reaction of quinoline N-oxides with sodium sulfinates via a dual radical coupling process. This reaction is typically carried out under metal-free and reductant-free conditions, making it environmentally friendly .
Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonylation reactions using readily available quinoline derivatives and sodium sulfinates. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium quinoline-5-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium quinoline-5-sulfinate is used as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as pharmacologically active compounds. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique reactivity profile allows for the creation of materials with specific properties .
Wirkmechanismus
The mechanism of action of sodium quinoline-5-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical structure and properties. This reactivity is mediated through radical pathways, where this compound generates sulfonyl radicals that participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium quinoline-5-sulfinate is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties compared to other sodium sulfinates. This uniqueness allows it to participate in specific reactions that other sulfinates may not readily undergo .
Conclusion
This compound is a versatile and valuable compound in various fields of science and industry. Its unique structural features and reactivity make it a key player in the synthesis of complex molecules and the development of new materials.
Eigenschaften
Molekularformel |
C9H6NNaO2S |
---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
sodium;quinoline-5-sulfinate |
InChI |
InChI=1S/C9H7NO2S.Na/c11-13(12)9-5-1-4-8-7(9)3-2-6-10-8;/h1-6H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
MTSYDOMTFXGDQH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C=CC=N2)C(=C1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.